SPC 839

説明

AS-602868は、核因子κBキナーゼサブユニットβの阻害剤および核因子κBのモジュレーターとして機能する低分子薬です。 様々な疾患、特に腫瘍、血液腫瘍、炎症、多発性硬化症などの治療への潜在的な応用が研究されています .

準備方法

AS-602868の合成には、アニリノピリミジン誘導体の調製が含まれます。 特定の合成経路および反応条件は、専有情報であり、詳細な情報は公開されていません。 ピリミジン環の形成とそれに続く目的の阻害活性を達成するための官能基化を含む一連の化学反応によって合成されることが知られています . AS-602868の工業生産方法は、この化合物が主に研究環境で使用されているため、広く利用できません。

化学反応の分析

AS-602868は、以下を含むさまざまな化学反応を受けます。

酸化: この化合物は特定の条件下で酸化されて、酸化誘導体を形成することができます。

還元: 還元反応は、この化合物の官能基を修飾するために実施できます。

置換: AS-602868は、特定の官能基が他の基に置き換わる置換反応を受けます。

生物活性

SPC 839 is a small molecule compound recognized for its significant biological activity, particularly as an inhibitor of key signaling pathways involved in inflammation and cancer. Its chemical structure is identified as 2-[(4-methylphenyl)thio]-N-(4-pyridinyl)-N'-(4-pyrimidinyl)hydrazine-1-carboxamide, with the CAS number 219773-55-4. This article delves into the biological mechanisms, therapeutic implications, and comparative analysis of this compound based on diverse research findings.

This compound primarily functions by inhibiting the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and activator protein 1 (AP-1) signaling pathways. These pathways are crucial for various cellular processes, including inflammation, cell proliferation, and apoptosis. The compound exhibits a high affinity for IκB kinase beta (IKK-2), with an IC50 value of approximately 0.008 μM , indicating its potency in blocking phosphorylation events that activate these transcription factors.

Inhibition of Inflammatory Responses

By inhibiting IKK-2, this compound effectively reduces the expression of pro-inflammatory cytokines such as tumor necrosis factor alpha (TNF-α) and interleukins. This modulation of inflammatory responses positions this compound as a potential therapeutic candidate for treating diseases characterized by chronic inflammation and aberrant cell signaling, including various cancers .

Comparative Analysis with Other Compounds

The following table compares this compound with other notable compounds that target similar pathways:

| Compound Name | CAS Number | Mechanism of Action | Unique Features |

|---|---|---|---|

| This compound | 219773-55-4 | IKK-2 Inhibitor | High potency (IC50 = 0.008 μM) |

| Selinexor | 163521-12-8 | XPO1 Inhibitor | Targets exportin-1 for nuclear transport inhibition |

| Curcumin | 458-37-7 | NF-kB Inhibitor | Natural compound with anti-inflammatory properties |

| Bay 11-7085 | 19563-10-7 | IKK Inhibitor | Non-selective IKK inhibitor |

| Parthenolide | 20554-84-1 | NF-kB Inhibitor | Derived from natural sources; anti-cancer properties |

This compound's specificity for IKK-2 over other kinases distinguishes it from broader-spectrum inhibitors like Bay 11-7085, suggesting it may have fewer side effects in targeted therapies.

Cellular Studies

In vitro studies have demonstrated that this compound can alter gene expression profiles associated with inflammatory responses. For instance, research indicated that this compound analogs effectively inhibit AP-1 and NF-kB-mediated transcriptional activation in various cell lines, confirming its role in modulating cellular responses to inflammatory stimuli .

Clinical Implications

A review on targeting IKKβ in cancer highlighted the challenges faced by IKK inhibitors, including this compound, in clinical settings. Despite promising preclinical results, the translation to clinical efficacy has been limited due to complex tumor microenvironments and compensatory signaling pathways that may arise during treatment .

特性

IUPAC Name |

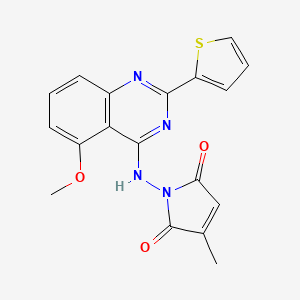

1-[(5-methoxy-2-thiophen-2-ylquinazolin-4-yl)amino]-3-methylpyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N4O3S/c1-10-9-14(23)22(18(10)24)21-17-15-11(5-3-6-12(15)25-2)19-16(20-17)13-7-4-8-26-13/h3-9H,1-2H3,(H,19,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZGLPBNOIFLLRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N(C1=O)NC2=NC(=NC3=C2C(=CC=C3)OC)C4=CC=CS4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00431335 | |

| Record name | 1-[(5-methoxy-2-thiophen-2-ylquinazolin-4-yl)amino]-3-methylpyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00431335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

219773-55-4 | |

| Record name | AS-602868 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0219773554 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-[(5-methoxy-2-thiophen-2-ylquinazolin-4-yl)amino]-3-methylpyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00431335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AS-602868 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y1FZ8P93E0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。